![molecular formula C13H16N2O3S B2810595 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 1164473-96-4](/img/structure/B2810595.png)
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
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Overview
Description
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Research by Gu et al. (2009) focuses on the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound utilized in metal passivators and light-sensitive materials. This study highlights the development of environmentally benign synthesis methods relevant to green chemistry initiatives (Gu et al., 2009).
Neurodegenerative Diseases Imaging
Nordberg (2007) discusses the advancement of amyloid imaging ligands, specifically their application in detecting amyloid plaques in Alzheimer's disease patients. This research underscores the significance of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Liquid Crystal Research
Henderson and Imrie (2011) report on methylene-linked liquid crystal dimers, focusing on their transitional properties and the emergence of the twist-bend nematic phase. This area of research is crucial for the development of new materials with specific optical properties (Henderson & Imrie, 2011).
Heterocyclic Compounds in Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones is reviewed by Gomaa and Ali (2020), highlighting its role as a privileged scaffold in the synthesis of various heterocycles. This work illustrates the versatility of heterocyclic compounds in organic synthesis and their potential applications in developing novel chemical entities (Gomaa & Ali, 2020).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-3-(4-methylphenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10-4-6-11(7-5-10)15-9-19(17,18)12(13(15)16)8-14(2)3/h4-8H,9H2,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQIADCBLJDKBB-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CS(=O)(=O)C(=CN(C)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CS(=O)(=O)/C(=C/N(C)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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